N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea
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Overview
Description
N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea typically involves the reaction of 2,4-dichloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at a specific temperature range (e.g., 0-25°C). The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the use of catalysts or additives to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, potentially altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea include other urea derivatives with different substituents on the phenyl and pyrazolyl groups. Examples include:
- N-(2,4-dichlorophenyl)-N’-methylurea
- N-(2,4-dichlorophenyl)-N’-(1H-pyrazol-3-yl)methylurea
- N-(2-chlorophenyl)-N’-(1-ethyl-1H-pyrazol-3-yl)methylurea
Uniqueness
The uniqueness of N-(2,4-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea lies in its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness can be leveraged for targeted applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(1-ethylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-2-19-6-5-10(18-19)8-16-13(20)17-12-4-3-9(14)7-11(12)15/h3-7H,2,8H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXZTQDURPIJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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